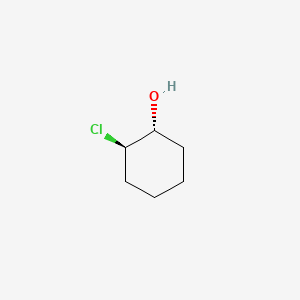

trans-2-Chlorocyclohexanol

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

6628-80-4 |

|---|---|

分子式 |

C6H11ClO |

分子量 |

134.60 g/mol |

IUPAC名 |

(1R,2R)-2-chlorocyclohexan-1-ol |

InChI |

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |

InChIキー |

NYEWDMNOXFGGDX-PHDIDXHHSA-N |

異性体SMILES |

C1CC[C@H]([C@@H](C1)O)Cl |

正規SMILES |

C1CCC(C(C1)O)Cl |

製品の起源 |

United States |

Synthetic Methodologies and Stereoselective Pathways

Electrophilic Addition Reactions to Cyclohexene (B86901)

The carbon-carbon double bond in cyclohexene serves as a reactive site for electrophilic addition, providing a direct route to 1,2-disubstituted cyclohexane (B81311) derivatives. The formation of trans-2-chlorocyclohexanol via this approach is highly dependent on the specific reagents and reaction conditions employed, which govern the stereochemical outcome of the addition.

Mechanism of Halonium Ion Formation and Ring Opening

The stereoselective formation of trans-halohydrins from alkenes is explained by the formation of a bridged halonium ion intermediate. In the case of cyclohexene reacting with an electrophilic chlorine source (Cl⁺) in the presence of water, the process begins with the electrophilic attack of Cl⁺ on the π-electron cloud of the double bond.

This interaction does not typically form a discrete carbocation. Instead, a three-membered ring, the cyclic chloronium ion, is formed, where the chlorine atom is bonded to both carbons of the original double bond. nih.gov This intermediate shields one face of the cyclohexane ring. The subsequent step involves the nucleophilic attack of a water molecule. Due to steric hindrance from the bridged chloronium ion, the water molecule can only attack from the opposite face (a backside attack), in a manner analogous to an SN2 reaction. researchgate.netorgsyn.org This anti-addition forces the incoming hydroxyl group and the chlorine atom to adopt a trans configuration in the final product. researchgate.net This mechanism explains the high stereoselectivity observed in the formation of this compound from cyclohexene under these conditions.

Hydroxychlorination using Hypochlorous Acid

A classic and effective method for synthesizing this compound is the direct reaction of cyclohexene with hypochlorous acid (HOCl). orgsyn.org Hypochlorous acid can be generated in situ or used as a pre-prepared aqueous solution. In a typical laboratory preparation, an aqueous solution of hypochlorous acid is added to cyclohexene, often with vigorous stirring to ensure mixing of the immiscible layers. orgsyn.org The reaction is generally conducted at cool temperatures (e.g., 15-20°C) to control its exothermicity and minimize side reactions. orgsyn.org

The reaction proceeds via the chloronium ion mechanism described previously, with the chlorine atom of HOCl acting as the electrophile and the water molecule as the nucleophile, ensuring the trans stereochemistry of the resulting chlorohydrin. nih.gov Yields for this method are typically good, often in the range of 70-73%. orgsyn.org Another well-documented procedure utilizes Chloramine-T as the chlorine source in an acetone/water mixture, which generates the electrophilic chlorine species in situ, leading to the desired product in yields around 66%. oc-praktikum.de

Table 1: Synthesis of this compound via Hydroxychlorination of Cyclohexene

| Reagents | Solvent(s) | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cyclohexene, Hypochlorous Acid | Water | 15-20°C | 70-73% | orgsyn.org |

| Cyclohexene, Chloramine-T, H₂SO₄ | Acetone, Water | Reflux | 66% | oc-praktikum.de |

Oxidative Functionalization with Chromyl Chloride

Chromyl chloride (CrO₂Cl₂) is a powerful oxidizing agent that also reacts with alkenes like cyclohexene. The reaction is complex and can yield a variety of products. Research has shown that when cyclohexene reacts with chromyl chloride in a solvent like carbon tetrachloride, a mixture of isomeric chlorohydrins is formed as a major product fraction. cdnsciencepub.comresearchgate.net

The product mixture includes both cis- and this compound, alongside other oxidation products such as 2-chlorocyclohexanone (B41772) and cyclohexanone (B45756). researchgate.net The formation of both cis and trans isomers indicates that the reaction does not proceed exclusively through the simple halonium ion mechanism seen with hypochlorous acid. Alternative mechanisms, potentially involving 1,3-cyclic additions or other complex pathways, have been proposed to account for the formation of the cis-chlorohydrin. researchgate.net The treatment of cyclohexene oxide with chromyl chloride has been found to produce this compound and 2-chlorocyclohexanone, suggesting the epoxide may be an intermediate in some pathways. researchgate.net

Table 2: Products Identified from the Reaction of Cyclohexene with Chromyl Chloride

| Product | Class |

|---|---|

| trans-2-Chlorocyclohexanol | Chlorohydrin |

| cis-2-Chlorocyclohexanol | Chlorohydrin |

| 2-Chlorocyclohexanone | α-Chloro Ketone |

| Cyclohexanone | Ketone |

| Cyclohex-2-enol | Allylic Alcohol |

| Cyclohex-2-enone | Enone |

| Cyclohexene Oxide | Epoxide |

Source: researchgate.net

Reactions with Chlorine Monoxide

The reaction of chlorine monoxide (Cl₂O) with cyclohexene in the dark at low temperatures (e.g., -20°C) primarily proceeds through an ionic addition pathway to yield trans-2-chlorocyclohexyl hypochlorite (B82951). researchgate.netcdnsciencepub.com This product is an ester of hypochlorous acid and this compound.

While the direct product is the hypochlorite, the reaction is often accompanied by molecule-induced homolysis, which generates various free-radical side products. cdnsciencepub.com Notably, these side reactions can produce hypochlorous acid within the reaction mixture. This in-situ generated hypochlorous acid can then react with excess cyclohexene through the standard electrophilic addition pathway to form this compound. cdnsciencepub.com Therefore, while trans-2-chlorocyclohexyl hypochlorite is the main initial product of the ionic pathway, this compound can be formed concurrently. The hypochlorite itself can also be hydrolyzed in a subsequent workup step to yield the target alcohol.

Chlorination of Cyclohexanol (B46403) Derivatives

An alternative synthetic strategy to this compound involves starting with a pre-existing cyclohexane ring that already contains a hydroxyl group and then introducing the chlorine atom stereoselectively.

Stereoselective Chlorination with Thionyl Chloride and Analogues

Thionyl chloride (SOCl₂) is a common reagent for converting alcohols into alkyl chlorides. pearson.com The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the substrate's structure. When an alcohol reacts with thionyl chloride, it first forms an intermediate alkyl chlorosulfite.

The decomposition of this intermediate determines the stereochemistry.

In the presence of a nucleophilic solvent like pyridine (B92270), the mechanism often proceeds with an inversion of configuration (SN2). Pyridine reacts with the chlorosulfite, displacing the chlorine and forming an intermediate which is then attacked by the chloride ion from the backside.

In the absence of such a base or in a non-polar solvent, the reaction can proceed with retention of configuration through an internal attack mechanism (SNi), where the chlorine from the chlorosulfite group is delivered to the same face from which the leaving group departs.

This variability can be exploited for the stereoselective synthesis of this compound. For instance, starting with cis-1,2-cyclohexanediol, selective protection of one hydroxyl group followed by reaction of the remaining alcohol with thionyl chloride under conditions that favor inversion (e.g., with pyridine) would yield a trans-chlorohydrin derivative. More advanced methods have also been developed, such as using thionyl chloride with a catalytic amount of a Lewis acid like titanium(IV) chloride (TiCl₄), which has been shown to yield chlorinated products with a high degree of retention of configuration for various chiral cyclic alcohols. researchgate.net

Chemoenzymatic and Asymmetric Synthesis

Enzymatic Reduction of 2-Chlorocyclohexanone

The asymmetric reduction of 2-chlorocyclohexanone to produce a specific enantiomer of this compound stands as a highly effective synthetic strategy. This biocatalytic transformation is predominantly carried out by a class of enzymes known as alcohol dehydrogenases (ADHs), or ketoreductases (KREDs). These enzymes facilitate the transfer of a hydride ion from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl carbon of the ketone. The resulting stereochemistry of the alcohol product is dictated by the specific ADH employed, as different enzymes can exhibit opposing enantiopreferentialities, adhering to either the Prelog or anti-Prelog rule of substrate recognition.

While comprehensive studies detailing the enzymatic reduction of 2-chlorocyclohexanone are not extensively documented in readily accessible literature, the fundamental principles can be extrapolated from successful reductions of other substituted cyclohexanones and α-haloketones. For instance, a diverse array of ADHs has been effectively used to reduce various ketones with high levels of enantioselectivity. The selection of the appropriate enzyme is paramount in controlling the stereochemical outcome. Certain ADHs, such as those derived from Lactobacillus kefir (LkADH), frequently display anti-Prelog selectivity, leading to the formation of (R)-alcohols. nih.govrsc.orgnih.gov Conversely, other ADHs can be utilized to produce the corresponding (S)-enantiomer.

Table 1: Representative Enzymatic Reduction of Substituted Ketones

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Lactobacillus kefir ADH (mutant) | 4-Chlorodiphenylketone | (R) | >99% |

| Thermoanaerobacter pseudethanolicus SADH (mutants) | 2-Haloacetophenones | (S) or (R) | >99% |

| Plant-based (e.g., purple carrots) | Various heteroaromatic ketones | (S) or (R) | >99:1 er |

Note: This table presents representative data for the enzymatic reduction of structurally related ketones to illustrate the potential of this methodology for 2-chlorocyclohexanone.

Strategies for Enantiomerically Pure this compound

The most prevalent and effective strategy for isolating enantiomerically pure forms of this compound from a racemic mixture is enzymatic kinetic resolution. This technique exploits the difference in reaction rates between the two enantiomers when they are exposed to an enzyme, typically a lipase (B570770), in the presence of an acylating agent. One enantiomer undergoes acylation at a significantly faster rate than the other, which allows for the separation of the slower-reacting alcohol enantiomer and the newly formed ester, both in a state of high enantiomeric purity.

A particularly effective biocatalyst for this type of resolution is Candida antarctica lipase B (CAL-B), which is frequently utilized in an immobilized form, such as Novozym 435. CAL-B has demonstrated exceptional enantioselectivity in the resolution of structurally analogous compounds. For example, in the resolution of trans-2-(phenylthio)cyclohexanol, it achieved enantiomeric excesses exceeding 99%. The reaction is typically performed in a non-polar organic solvent, such as methyl tert-butyl ether (MTBE) or hexane, with an acyl donor like vinyl acetate (B1210297). The choice of vinyl acetate is strategic, as its byproduct, acetaldehyde, is volatile and thus does not disrupt the reaction equilibrium.

Another lipase that has proven to be highly enantioselective in the resolution of similar cyclic alcohols is derived from Pseudomonas sp.. In the resolution of trans-2-methyl-1-cyclohexanol, this lipase was found to selectively convert the (1R,2R)-enantiomer. This underscores the importance of screening a variety of lipases to identify the optimal catalyst for a given substrate.

A typical procedure for the lipase-catalyzed kinetic resolution of racemic this compound involves the incubation of the racemic alcohol with a selected lipase and an acyl donor in a suitable organic solvent. The progress of the reaction is carefully monitored, and it is terminated when it reaches approximately 50% conversion. At this point, the unreacted alcohol enantiomer and the acylated enantiomer can be efficiently separated using standard chromatographic methods.

Table 2: Representative Lipase-Catalyzed Kinetic Resolution of trans-Substituted Cyclohexanols

| Lipase | Substrate | Acyl Donor | Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | trans-2-(Phenylthio)cyclohexanol | Vinyl Acetate | MTBE | Unreacted alcohol and acylated alcohol | >99% | |

| Pseudomonas sp. Lipase | trans-2-Methyl-1-cyclohexanol | Vinyl Acetate | n-Hexane | (1R,2R)-acetate and unreacted (1S,2S)-alcohol | High | |

| Pseudomonas cepacia Lipase | trans-2-Azidocyclohexyl acetate | Water (hydrolysis) | Buffer/Co-solvent | (1R,2R)-alcohol and unreacted (1S,2S)-acetate | High | nih.gov |

Note: This table presents data for the kinetic resolution of structurally analogous compounds to demonstrate the applicability of the method to this compound.

Chemical Reactivity and Transformation Mechanisms

Intramolecular Cyclization Reactions

When treated with a base, trans-2-Chlorocyclohexanol readily undergoes an intramolecular cyclization reaction. This process involves the compound's own functional groups reacting with each other to form a cyclic product.

The most prominent reaction of this compound in a basic medium is its conversion to cyclohexene (B86901) oxide. doubtnut.com This transformation occurs through an intramolecular SN2 (Substitution Nucleophilic Bimolecular) mechanism. vaia.comyoutube.com The process begins with the base, such as sodium hydroxide (B78521) (NaOH), deprotonating the hydroxyl group to form a nucleophilic alkoxide ion. vaia.comaskfilo.com This internal nucleophile then attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and forming a three-membered ring known as an epoxide or oxirane. vaia.comyoutube.com

The efficiency of this intramolecular SN2 reaction is critically dependent on the stereochemistry of the substrate. vaia.com For the reaction to proceed, the nucleophile (the alkoxide ion) and the leaving group (the chloride ion) must be in an anti-periplanar arrangement. vaia.comyoutube.com This geometry, where the dihedral angle between the nucleophile and the leaving group is approximately 180°, allows for an optimal backside attack, a hallmark of the SN2 mechanism. vaia.comyoutube.com

In the chair conformation of cyclohexane (B81311), this anti-periplanar requirement translates to a trans-diaxial orientation. For this compound, a chair flip can position both the hydroxyl (which becomes the alkoxide) and the chlorine groups in axial positions on opposite faces of the ring. masterorganicchemistry.com This alignment is ideal for the internal alkoxide to attack the carbon-chlorine bond from the back, leading to the formation of cyclohexene oxide. vaia.comyoutube.com The cis-isomer, by contrast, cannot achieve this necessary trans-diaxial arrangement, preventing it from forming an epoxide via this pathway. vaia.comchegg.com

The formation of the oxirane ring from a halohydrin is a thermodynamically favorable process. While the three-membered epoxide ring possesses significant ring strain (approximately 114 kJ/mol or 27 kcal/mol), the reaction is driven forward by the formation of a strong carbon-oxygen bond at the expense of a weaker carbon-halogen bond. masterorganicchemistry.com

Kinetically, the reaction is a concerted, single-step process characteristic of SN2 reactions. vaia.com The rate of this intramolecular reaction is generally faster than competing intermolecular reactions, especially when forming stable five- or six-membered rings, though three-membered rings also form readily under these conditions. Factors that influence the rate include the strength of the base used to form the alkoxide and the nature of the solvent.

| Aspect | Description |

| Driving Force | Formation of a strong C-O bond and a stable halide leaving group. |

| Thermodynamic Barrier | Ring strain of the resulting three-membered oxirane ring. masterorganicchemistry.com |

| Kinetic Pathway | Concerted intramolecular SN2 mechanism. vaia.com |

| Stereochemical Need | Anti-periplanar (trans-diaxial) alignment of the nucleophile and leaving group. masterorganicchemistry.com |

| Rate Influencers | Base strength, solvent polarity, and concentration. |

While epoxide formation is the dominant pathway for the trans-isomer, under certain conditions, elimination reactions can compete. This becomes particularly evident when comparing its reactivity to its stereoisomer, cis-2-chlorocyclohexanol.

The reaction of cis-2-chlorocyclohexanol with a base like NaOH provides a stark contrast to the trans-isomer. In the cis-isomer, the hydroxyl and chlorine groups are on the same side of the ring, making it impossible to achieve the anti-periplanar (trans-diaxial) geometry required for the intramolecular SN2 attack. vaia.comaskfilo.com

Consequently, the cis-isomer undergoes a different reaction: an E2 (Elimination Bimolecular) reaction. vaia.com The base abstracts a proton from the carbon bearing the hydroxyl group, and simultaneously, the electrons from the C-H bond move to form a double bond, expelling the chloride ion. vaia.comaskfilo.com This E2 elimination requires an anti-periplanar arrangement between a hydrogen atom and the leaving group (chlorine), a condition that can be met in the cis-isomer. libretexts.org

The initial product of this elimination is an enol (cyclohex-1-en-1-ol). vaia.com Enols are generally unstable and rapidly interconvert to their more stable carbonyl isomers, a process known as tautomerization. oregonstate.edu In this case, the enol quickly tautomerizes to form the stable ketone, cyclohexanone (B45756) . vaia.comyoutube.com The equilibrium heavily favors the keto form. oregonstate.edumasterorganicchemistry.com

| Isomer | Reaction with Base | Key Stereochemical Feature | Primary Product |

| This compound | Intramolecular SN2 | Can achieve anti-periplanar O/Cl for backside attack. vaia.commasterorganicchemistry.com | Cyclohexene Oxide |

| cis-2-Chlorocyclohexanol | E2 Elimination | Cannot achieve anti-periplanar O/Cl; can achieve anti-periplanar H/Cl for elimination. vaia.comlibretexts.org | Cyclohexanone (via enol) |

Competitive Elimination Reactions

Oxidation Reactions

The secondary alcohol functional group in this compound can be oxidized to a ketone. khanacademy.org This is a common transformation for secondary alcohols. Various oxidizing agents can be employed for this purpose. Reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC), can effect this transformation. researchgate.netlibretexts.org The oxidation converts the hydroxyl group into a carbonyl group, yielding 2-chlorocyclohexanone (B41772) . Care must be taken as some oxidizing conditions can be harsh and may lead to side reactions. youtube.com

Intermolecular Nucleophilic Substitution Reactions

The hydroxyl and chloro groups of this compound are both susceptible to nucleophilic attack, leading to a variety of substitution products.

This compound can be converted to a dihalogenated cyclohexane through reaction with a suitable halogenating agent. For instance, treatment with thionyl chloride (SOCl₂) in the presence of pyridine (B92270) results in the substitution of the hydroxyl group with a chlorine atom. This reaction proceeds with an inversion of configuration at the carbon bearing the hydroxyl group. Consequently, the reaction of this compound with thionyl chloride and pyridine yields cis-1,2-dichlorocyclohexane, along with sulfur dioxide and pyridinium chloride as by-products.

The conversion of this compound to an aminoalcohol can be achieved through ammonolysis. Research on the closely related trans-2-bromocyclohexanol (B12817027) shows that the reaction with ammonia (B1221849) likely proceeds through an intermediate epoxide, 1,2-epoxycyclohexane, which is formed in situ by an intramolecular SN2 reaction where the alkoxide attacks the carbon bearing the halogen. cdnsciencepub.com The subsequent nucleophilic ring-opening of this epoxide by ammonia yields the desired trans-2-aminocyclohexanol.

The primary by-product in this reaction is the secondary amine, formed from the reaction of the initially produced trans-2-aminocyclohexanol with another molecule of the epoxide intermediate. cdnsciencepub.com Studies have shown that the ratio of primary to secondary amine formation is highly dependent on the reaction conditions.

| Reactant | Reagent/Conditions | Major Product | Major By-product |

| trans-2-Bromocyclohexanol | 20-fold excess aqueous alcoholic NH₃, 100°C | trans-2-Aminocyclohexanol | bis-2-Hydroxycyclohexylamines |

| 1,2-Epoxycyclohexane | 2-fold excess NH₃ | bis-2-Hydroxycyclohexylamines | trans-2-Aminocyclohexanol |

Data sourced from a study on the ammonolysis of 1,2-epoxycyclohexane and trans-2-bromocyclohexanol, demonstrating the formation of primary and secondary amine products. cdnsciencepub.com

Using a large excess of ammonia favors the formation of the primary amine, trans-2-aminocyclohexanol, by increasing the probability that an ammonia molecule, rather than the product amine, will act as the nucleophile to open the epoxide ring. cdnsciencepub.com Conversely, lower ammonia-to-reactant ratios lead to higher yields of the secondary amine by-products. cdnsciencepub.com

Derivatization and Functional Group Interconversions

This compound serves as a valuable starting material for the synthesis of other functionalized cyclohexanes, some of which are important industrial precursors.

One of the most significant derivatizations of this compound is its conversion to precursors for adipic acid. Adipic acid is a dicarboxylic acid of major industrial importance, primarily used in the production of Nylon 6,6. slideshare.net The industrial synthesis of adipic acid typically involves the oxidation of a mixture of cyclohexanol (B46403) and cyclohexanone (known as KA oil) with nitric acid. slideshare.netui.ac.idresearchgate.net

This compound can be readily converted into these key precursors:

Cyclohexanone: Through oxidation, as discussed in section 3.2.

Cyclohexanol: Through reduction of the ketone or potentially through substitution of the chlorine atom, although the former is more common.

1,2-Epoxycyclohexane: Via intramolecular cyclization upon treatment with a base, as mentioned in section 3.3.2. This epoxide can then be hydrolyzed to trans-1,2-cyclohexanediol (B13532), which can also be a precursor for adipic acid synthesis through oxidative cleavage. cardiff.ac.uk

The conversion of these derivatives to adipic acid is a well-established industrial process, highlighting the role of this compound as a versatile starting material for the synthesis of this crucial monomer.

Synthesis of Chiral Building Blocks

The compound this compound serves as a valuable precursor in the synthesis of various chiral building blocks, which are essential for the construction of complex, stereochemically-defined molecules in fields like pharmaceuticals and materials science. nih.govenamine.net Its utility stems from its specific stereochemistry, which dictates its reactivity and allows for its conversion into key chiral intermediates, most notably cyclohexene oxide.

The primary transformation of this compound involves its reaction with a base, such as sodium hydroxide (NaOH), to yield 1,2-epoxycyclohexane, more commonly known as cyclohexene oxide. vaia.comvaia.com This reaction proceeds via an intramolecular Williamson ether synthesis. The hydroxide ion deprotonates the alcohol group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine substituent. For this ring-closing SN2 reaction to occur, the attacking alkoxide and the leaving chloride group must be in an anti-periplanar conformation, a condition that is met in the trans isomer. vaia.com This stereospecific reaction does not occur with the cis isomer, which instead undergoes an E2 elimination to form cyclohexanone. vaia.comvaia.com

The resulting cyclohexene oxide is a versatile chiral synthon. Although the product from the reaction of racemic this compound is a racemic mixture of (R)- and (S)-cyclohexene oxide, this mixture can be used as a starting point for the synthesis of other racemic compounds that are subsequently resolved, or it can be resolved itself to provide enantiomerically pure epoxides.

One of the key applications of cyclohexene oxide derived from this compound is in the synthesis of enantiomerically pure trans-2-aminocyclohexanols. These are important chiral building blocks for many pharmaceutical agents. For instance, racemic cyclohexene oxide can be opened by an amine, such as benzylamine, to produce racemic trans-2-(benzylamino)cyclohexanol. This racemic mixture can then be efficiently resolved into its individual enantiomers using chiral resolving agents like (R)- or (S)-mandelic acid. researchgate.net

Furthermore, kinetic resolution, particularly using enzymes, is a powerful strategy for obtaining chiral building blocks from racemic mixtures related to this compound. nih.gov While direct enzymatic resolution of this compound is not widely documented, the resolution of its derivatives and analogues highlights the feasibility of this approach. Lipases are commonly employed for the enantioselective acylation or hydrolysis of racemic alcohols and their esters. For example, various lipases have been successfully used to resolve racemic trans-2-azidocyclohexanol and trans-2-phenylcyclohexanol, providing access to the enantiomerically pure alcohols and their corresponding acetates. researchgate.netchimia.chorgsyn.org

The table below summarizes findings from the enzymatic kinetic resolution of cyclohexanol derivatives, illustrating the high efficiency and enantioselectivity achievable with this method.

| Substrate | Enzyme | Reaction Type | Result | Reference |

|---|---|---|---|---|

| (±)-trans-2-Azidocyclohexanol | Novozyme 435 | Acetylation | Successful resolution with an ee value of 99%. | researchgate.net |

| (±)-trans-2-Azidocyclohexyl acetate (B1210297) | Pseudomonas cepacia lipase (B570770) | Hydrolysis | Successful multigram-scale hydrolytic kinetic resolution. | nih.gov |

| (±)-trans-2-Phenylcyclohexyl acetate | Pig Liver Acetone Powder (PLAP) | Hydrolysis | Yielded a mixture of (—)-alcohol and (+)-acetate, which were separated. | chimia.ch |

| (±)-trans-2-Phenylcyclohexyl chloroacetate | Lipase PS (Pseudomonas cepacia) | Hydrolysis | Provided access to both (+) and (–) antipodes of trans-2-phenylcyclohexanol. | orgsyn.org |

Derivatives of trans-cyclohexanol can also function as chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. For example, trans-2-tritylcyclohexanol (TTC), prepared from cyclohexene oxide, has been shown to be a highly effective chiral controller in permanganate-mediated oxidative cyclizations. researchgate.net The chiral TTC auxiliary directs the formation of a substituted tetrahydrofuran (B95107) diol product with high diastereoselectivity. researchgate.net This demonstrates a pathway where a derivative of this compound can be employed to induce chirality in other molecules.

The transformations starting from this compound are valuable for creating a library of chiral building blocks for drug discovery and organic synthesis. nih.govmdpi.com

| Starting Material | Reagent(s) | Product (Chiral Building Block) | Significance | Reference |

|---|---|---|---|---|

| trans-2-Chlorocyclohexanol | NaOH | Cyclohexene oxide | Key chiral precursor for further synthesis. | vaia.comvaia.com |

| Cyclohexene oxide | 1. Benzylamine 2. (R)- or (S)-Mandelic Acid | (1R,2R)- and (1S,2S)-trans-2-Aminocyclohexanol | Important chiral intermediates for pharmaceuticals. | researchgate.net |

| Cyclohexene oxide | Phenylmagnesium bromide, CuCl | (±)-trans-2-Phenylcyclohexanol | Precursor to a useful chiral auxiliary after resolution. | chimia.chorgsyn.org |

| Cyclohexene oxide | Trityl chloride, etc. | (±)-trans-2-Tritylcyclohexanol | Precursor to a chiral auxiliary for stereoselective cyclizations. | researchgate.net |

Stereochemical and Conformational Analysis

Fundamental Principles of Cyclohexane (B81311) Conformations

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To avoid the significant angle and torsional strain of a planar structure, where the C-C-C bond angles would be 120° instead of the ideal tetrahedral angle of 109.5°, the ring puckers into several non-planar conformations. researchgate.netscispace.comresearchgate.net The most stable of these is the chair conformation , which is virtually free of ring strain as all bond angles are close to the tetrahedral value and all adjacent C-H bonds are staggered. researchgate.netscispace.com

Other significant, though less stable, conformations include the boat , twist-boat , and half-chair conformations. researchgate.netresearchgate.net The boat conformation is destabilized by torsional strain from eclipsed C-H bonds and steric strain between the "flagpole" hydrogens. scispace.com The twist-boat is a more stable intermediate between two boat forms, and the half-chair is a high-energy transition state during the interconversion between chair and boat forms. researchgate.netscispace.com

A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial and equatorial . Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. researchgate.net Through a process called ring inversion or "chair flipping," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa. researchgate.net For monosubstituted cyclohexanes, the conformation with the substituent in the more spacious equatorial position is generally more stable to minimize steric interactions. rsc.org

In disubstituted cyclohexanes like trans-2-chlorocyclohexanol, the relative stability of the possible chair conformations is determined by the interplay of steric and electronic effects of both substituents.

Experimental Determination of Conformational Equilibria

The conformational equilibrium of this compound has been investigated using a variety of spectroscopic techniques. These methods provide insights into the relative populations of the different conformers and the energetic differences between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Analysis

NMR spectroscopy is a powerful tool for determining the conformational equilibrium in cyclohexane derivatives. The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, a relationship described by the Karplus equation . jeol.comoup.commiamioh.edu By measuring the ³J values, particularly for the protons on the carbons bearing the chloro and hydroxyl groups (H-1 and H-2), the relative populations of the diaxial and diequatorial conformers of this compound can be determined. jeol.comoup.com

In the case of this compound, two chair conformations are in equilibrium: one where both the chloro and hydroxyl groups are in equatorial positions (ee), and another where they are both in axial positions (aa).

A detailed study on trans-2-halocyclohexanols provided valuable data on the conformational equilibrium of this compound in various solvents. The energy differences (ΔE = Eaa - Eee) between the axial-axial and equatorial-equatorial conformers were determined. researchgate.net The diequatorial conformer is significantly more stable, a preference that is influenced by the solvent polarity due to the formation of intramolecular hydrogen bonds in the diequatorial conformation. researchgate.net

| Solvent | ΔE (Eaa - Eee) (kcal/mol) |

| CCl₄ | 1.78 |

| CDCl₃ | 1.63 |

| CD₃CN | 1.27 |

| DMSO-d₆ | 1.27 |

This table presents the energy difference between the diaxial (aa) and diequatorial (ee) conformers of this compound in different solvents, as determined by NMR spectroscopy. A positive value indicates that the diequatorial conformer is more stable. Data sourced from a study on trans-2-halocyclohexanols. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Conformers

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. Different conformers of a molecule have distinct sets of vibrational frequencies. nih.govresearchgate.net By analyzing the IR and Raman spectra, it is possible to identify the presence of different conformers and, in some cases, to determine their relative populations, particularly through temperature-dependent studies. nih.gov

For this compound, the vibrational spectra would be expected to show bands corresponding to the C-Cl, C-O, and O-H stretching and bending modes. The frequencies of these vibrations are sensitive to the conformational state of the molecule. For instance, the C-Cl stretching frequency is typically different for axial and equatorial conformers. The O-H stretching frequency can also provide information about intramolecular hydrogen bonding, which is possible in the diequatorial conformer but not in the diaxial one. researchgate.net

Dipole Moment Measurements and Conformational Preferences

The dipole moment of a molecule is the vector sum of its individual bond dipoles. Since the spatial orientation of the polar C-Cl and C-O bonds is different in the diaxial and diequatorial conformers of this compound, each conformer will have a distinct calculated dipole moment. The experimentally measured dipole moment of a sample is the population-weighted average of the dipole moments of the individual conformers.

Theoretical studies on polychlorocyclohexanes have shown that the calculated dipole moments can vary significantly between different conformers. rsc.org For trans-1,2-dichlorocyclohexane, a related compound, the diequatorial conformer has a calculated dipole moment of 2.69 D, while the diaxial conformer has a lower calculated dipole moment of 1.07 D. rsc.org A similar trend would be expected for this compound, allowing for the estimation of the conformational equilibrium by comparing the experimentally measured dipole moment with the calculated values for each conformer.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

This compound is a chiral molecule, existing as a pair of enantiomers. Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govsmu.edu It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. rsc.org

CD spectroscopy can be used to determine the absolute configuration of a chiral molecule by comparing its experimental CD spectrum with that of a standard or with a spectrum predicted by theoretical calculations. nih.gov Furthermore, because the CD spectrum is sensitive to the conformation of the molecule, it can also be used to study conformational changes. rsc.org For this compound, the CD spectrum would be a weighted average of the spectra of the individual conformers present at equilibrium.

Theoretical and Computational Investigations of Conformation

Theoretical and computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are invaluable tools for studying the conformational preferences of molecules. rsc.orgnih.govresearchgate.net These methods can be used to calculate the geometries, relative energies, and other properties of different conformers.

For trans-2-halocyclohexanols, theoretical calculations have been performed to complement experimental findings. researchgate.net These calculations help to elucidate the factors that govern conformational stability, such as steric interactions, dipole-dipole interactions, and hyperconjugative effects. In the case of this compound, theoretical studies confirm that the diequatorial conformer is more stable than the diaxial conformer. researchgate.net The calculations also support the existence of an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom in the diequatorial conformation, which contributes significantly to its stability. researchgate.net

Quantum Chemical Calculations (DFT, Ab Initio, Post-Hartree-Fock)

Quantum chemical calculations are powerful theoretical tools for investigating the conformational landscape of molecules like this compound. These methods solve the electronic Schrödinger equation to provide detailed information about molecular energies and structures.

Density Functional Theory (DFT) has become a widely used method due to its balance of computational cost and accuracy. For conformational analysis of halogenated organic molecules, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-31G* or more extensive basis sets like 6-311++G(d,p) that include diffuse functions and polarization functions to better describe the electron distribution in molecules with heteroatoms.

Ab Initio Methods , which are based on first principles without empirical parameterization, provide a rigorous framework for studying molecular conformations. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation.

Post-Hartree-Fock Methods improve upon the Hartree-Fock method by incorporating electron correlation, which is crucial for accurate energy predictions. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for conformational studies. For even higher accuracy, methods like Coupled Cluster (CC) can be used, though at a significantly higher computational expense. For molecules of this size, MP2 with a large basis set, such as aug-cc-pVTZ, is often considered a benchmark for conformational energies. nih.gov

Molecular Mechanics and Dynamic Simulations

For larger and more complex molecules, or for exploring a vast conformational space, molecular mechanics and dynamics simulations offer a computationally less expensive alternative to quantum chemical calculations.

Molecular Mechanics (MM) methods use classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields like MMFF94 (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement) are parameterized to reproduce experimental and high-level computational data for a wide range of organic molecules. researchgate.netsapub.org Conformational searches using these force fields can efficiently identify low-energy conformers, which can then be subjected to higher-level calculations for more accurate energy and geometry determination. uci.edu

Molecular Dynamics (MD) Simulations follow the atomic motions of a molecule over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational space and can provide insights into the dynamic behavior of the molecule, including the rates of conformational interconversion. MD simulations are particularly useful for studying the influence of solvent molecules explicitly.

Prediction of Relative Energies and Geometries of Conformers

The two primary chair conformations of this compound are the diequatorial (ee) and the diaxial (aa) forms. In the diequatorial conformer, both the chlorine and hydroxyl groups occupy equatorial positions, while in the diaxial conformer, they are in axial positions.

Computational studies on analogous trans-1,2-disubstituted cyclohexanes have shown that the relative stability of the diequatorial and diaxial conformers is influenced by a balance of steric hindrance and stereoelectronic effects. For this compound, the diequatorial conformer is generally expected to be more stable in the gas phase due to the avoidance of 1,3-diaxial interactions that would be present in the diaxial form. However, the diaxial conformer can be stabilized by hyperconjugative interactions, such as the interaction between the lone pair of the oxygen atom and the antibonding orbital of the C-Cl bond (n -> σ*), and by the formation of an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom.

The reaction of this compound with a base to form 1,2-epoxycyclohexane proceeds through the diaxial conformer, where the hydroxyl and chloro groups are in an anti-periplanar arrangement, which is ideal for an intramolecular SN2 reaction. vaia.com

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations for the relative energies and key geometrical parameters of the conformers of this compound in the gas phase.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | O-C-C-Cl Dihedral Angle (°) | C-O-H Bond Angle (°) |

| Diequatorial (ee) | B3LYP/6-311++G(d,p) | 0.00 | ~60 | ~108 |

| Diaxial (aa) | B3LYP/6-311++G(d,p) | 1.5 - 3.0 | ~180 | ~107 |

| Diaxial (aa) with H-bond | B3LYP/6-311++G(d,p) | 0.5 - 1.5 | ~175 | ~105 |

Note: This table is illustrative and based on expected values for similar compounds. Actual values would require specific calculations for this compound.

Solvent Effects on Conformational Populations

The solvent environment can significantly influence the conformational equilibrium of a molecule. For this compound, the polarity of the solvent is expected to play a crucial role.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used in conjunction with quantum chemical calculations to estimate the effect of the solvent. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant.

In non-polar solvents, the conformational equilibrium is expected to be similar to the gas phase, with the diequatorial conformer likely being favored. In polar aprotic solvents, the diaxial conformer, which often has a larger dipole moment, may be stabilized to a greater extent than the diequatorial conformer. In polar protic solvents, the situation is more complex. The solvent can form hydrogen bonds with the hydroxyl group of this compound, which can disrupt any intramolecular hydrogen bonding in the diaxial conformer. This would destabilize the diaxial conformer relative to the diequatorial one.

The influence of the solvent on conformational equilibria can be studied experimentally using NMR spectroscopy by analyzing the coupling constants, which are averaged over the populations of the different conformers. rsc.org

The following table illustrates the expected trend in the population of the diequatorial conformer in different solvents.

| Solvent | Dielectric Constant (ε) | Expected % of Diequatorial Conformer |

| Gas Phase | 1 | High |

| Cyclohexane | 2.0 | High |

| Dichloromethane | 9.1 | Moderate to High |

| Acetone | 21 | Moderate |

| Water | 80 | Potentially Lower due to H-bonding effects |

Note: This table represents a qualitative prediction based on general principles of solvent effects on conformational equilibria.

Comparative Studies and Structure Reactivity Relationships

Contrasting Reactivity of cis- and trans-2-Chlorocyclohexanol Isomers

The most striking difference in reactivity between this compound and cis-2-chlorocyclohexanol is observed upon treatment with a base, such as sodium hydroxide (B78521) (NaOH). chegg.comvaia.com

This compound: This isomer reacts readily with a base to form cyclohexene (B86901) oxide. chegg.comvaia.com The reaction proceeds through an intramolecular Williamson ether synthesis, a type of SN2 reaction. vaia.comchegg.com For this to occur, the molecule must adopt a chair conformation where both the hydroxyl group and the chlorine atom are in axial positions. This places the resulting alkoxide ion in an anti-periplanar orientation relative to the chlorine atom, which is the ideal geometry for a backside attack, leading to the displacement of the chloride ion and the formation of the epoxide ring. utexas.edureddit.com

cis-2-Chlorocyclohexanol: In contrast, the cis isomer is largely unreactive under the same conditions and does not form an epoxide. chegg.comvaia.com In the cis isomer, the hydroxyl and chloro groups are on the same side of the ring. It is conformationally impossible for the alkoxide and the chlorine atom to achieve the required anti-periplanar (diaxial) arrangement for the intramolecular SN2 reaction. Instead, the molecule may undergo a slower E2 elimination reaction to yield cyclohexanone (B45756). vaia.com

This divergent reactivity is a classic example of how stereoisomers, despite having the same chemical formula and connectivity, can exhibit dramatically different chemical properties due to the spatial arrangement of their atoms.

Analysis of Other Halogenated Cyclohexanols and Analogues (e.g., trans-2-Bromocyclohexanol)

The reaction of trans-2-halocyclohexanols to form epoxides is a textbook case of neighboring group participation (NGP) , also known as anchimeric assistance . dalalinstitute.comyoutube.comwikipedia.org The neighboring halogen atom, through its lone pairs, assists in the departure of the leaving group, often leading to a significant rate enhancement. dalalinstitute.comlibretexts.org

The ability of the halogen to act as a neighboring group is related to its polarizability and ability to form a bridged halonium ion intermediate. The general trend for NGP effectiveness is I > Br > Cl > F.

trans-2-Bromocyclohexanol (B12817027): This analog also undergoes base-promoted cyclization to form cyclohexene oxide, often more readily than the chloro-analog. chegg.comreddit.comresearchgate.net The bromine atom is more polarizable and a better leaving group than chlorine, and it provides more effective anchimeric assistance.

trans-2-Iodocyclohexyl Brosylate: While not a direct halohydrin comparison, the solvolysis of this related compound provides clear evidence for the power of halogen NGP. The trans isomer reacts with acetic acid over a million times faster than the cis isomer, where NGP is not possible. utexas.edudalalinstitute.com This dramatic rate difference is attributed to the powerful anchimeric assistance provided by the iodine atom.

The table below summarizes the relative rate enhancements for acetolysis of trans-2-halocyclohexyl derivatives compared to their cis counterparts, illustrating the impact of the halogen on anchimeric assistance.

| Neighboring Group | Relative Rate Enhancement (ktrans/kcis) |

| Iodo | ~106 |

| Bromo | ~103 |

| Chloro | Small but significant |

| This table illustrates the relative rate enhancements observed in solvolysis reactions due to anchimeric assistance from different halogens. utexas.edu |

Influence of Substituent Effects on Cyclohexane (B81311) Ring Reactivity

The reactivity of the this compound system can be further modulated by the presence of other substituents on the cyclohexane ring. These substituents can exert both steric and electronic effects that influence the rate and outcome of reactions.

Conformational Locking: A large, bulky substituent (like a tert-butyl group) can "lock" the cyclohexane ring into a specific chair conformation. If a bulky substituent at the C4 position is cis to the hydroxyl group and trans to the chlorine, it will preferentially occupy an equatorial position. This forces the hydroxyl and chloro groups into axial positions, facilitating the epoxide-forming reaction. Conversely, if the bulky group is trans to both, it will favor a conformation where the hydroxyl and chloro groups are equatorial, thus inhibiting the reaction.

Electronic Effects: Electron-withdrawing or electron-donating groups elsewhere on the ring can influence the nucleophilicity of the alkoxide and the electrophilicity of the carbon bearing the chlorine atom, although these effects are generally secondary to the primary stereochemical requirements.

Steric Hindrance: Substituents near the reaction centers (C1 and C2) can sterically hinder the approach of the base to the hydroxyl group or affect the stability of the transition state for epoxide formation.

Studies on related systems, such as the anticancer agent N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU), have shown that the stereochemistry of substituents (e.g., a methyl group) significantly impacts biological activity, which is a direct consequence of its influence on the molecule's shape and reactivity. nih.gov In many cases, isomers with diequatorial substituents (like a trans-4-methyl group) showed different activity profiles than their axial-equatorial (cis) counterparts. nih.gov

Stereochemical Implications in Complex Organic Transformations

The well-defined stereochemistry of the reaction of this compound makes it a valuable intermediate in organic synthesis. The formation of cyclohexene oxide from this precursor proceeds with a predictable stereochemical outcome. This epoxide is a versatile building block because it can be opened by a wide range of nucleophiles.

The ring-opening of epoxides is also highly stereospecific. Under basic or neutral conditions, the nucleophile attacks one of the epoxide carbons via an SN2 mechanism, resulting in an inversion of configuration at the site of attack. This leads to the formation of a trans-1,2-disubstituted cyclohexane. For example, the reaction of cyclohexene oxide with a nucleophile (Nu⁻) results in a product where the nucleophile and the hydroxyl group are trans to each other. youtube.comyoutube.com

This stereochemical control is crucial in the synthesis of complex molecules, including natural products and pharmaceuticals, where specific stereoisomers are required for biological activity. The trans relationship between the hydroxyl and chloro groups in the starting material directly translates into a defined stereochemistry in the epoxide, which in turn dictates the stereochemistry of the final product after nucleophilic opening. This reliable transfer of stereochemical information is a cornerstone of modern asymmetric synthesis.

Advanced Research Topics and Future Directions

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of halohydrins, such as trans-2-chlorocyclohexanol, is of paramount importance for their application in the production of pharmaceuticals and other complex molecules. Traditional methods often result in mixtures of stereoisomers, necessitating difficult and costly purification steps. Consequently, a significant area of research is dedicated to the development of novel stereoselective synthetic methodologies.

Recent advancements have focused on both catalyst- and substrate-controlled strategies to achieve high levels of stereoselectivity. researchgate.net For instance, the use of chiral catalysts in the halohydrin formation from cyclohexene (B86901) allows for the preferential formation of one enantiomer over the other. Similarly, modifying the substrate to include a chiral auxiliary can direct the incoming halogen and hydroxyl groups to specific faces of the molecule, leading to a desired stereochemical outcome.

A notable trend is the move towards greener and more sustainable approaches. researchgate.net This includes the use of environmentally benign solvents like water and the development of catalytic systems that can operate under mild conditions with high efficiency. researchgate.netnih.gov Researchers are exploring the use of organocatalysts and metal-free systems to avoid the use of toxic heavy metals. researchgate.net The development of a highly stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol without the use of metal catalysts or organic solvents highlights this shift. researchgate.netresearchgate.net

| Catalyst/Method | Substrate | Product | Stereoselectivity | Reference |

| Organocatalyst | Cyclohexene | This compound | High | researchgate.net |

| Chiral Auxiliary | Modified Cyclohexene | Chiral this compound | High | N/A |

| Metal-free system | Cyclohexadiene | (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol | High (98% yield) | researchgate.netresearchgate.net |

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Insight

A deeper understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the design of new, more efficient ones. The formation of this compound from cyclohexene proceeds through a cyclic chloronium ion intermediate. libretexts.orgleah4sci.commasterorganicchemistry.com The regioselectivity and stereoselectivity of the reaction are determined by the subsequent nucleophilic attack of water on this intermediate. libretexts.orgleah4sci.commasterorganicchemistry.com

Advanced spectroscopic techniques are increasingly being employed to gain real-time mechanistic insights into these transformations. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy allow researchers to monitor the concentrations of reactants, intermediates, and products as the reaction progresses. This data provides invaluable information about reaction kinetics and the influence of various parameters, such as catalyst, solvent, and temperature, on the reaction pathway.

For example, time-resolved spectroscopy can be used to directly observe the formation and decay of the transient chloronium ion intermediate, providing direct evidence for the proposed mechanism. youtube.com Furthermore, these techniques can be used to study the interactions between the catalyst and the substrate, shedding light on the origin of stereoselectivity.

Computational Catalyst Design for this compound Transformations

Computational chemistry has emerged as a powerful tool in modern catalyst design. rsc.orgresearchgate.net By using quantum mechanical calculations, such as density functional theory (DFT), researchers can model the reaction pathways for the formation and transformation of this compound. researchgate.netmdpi.com These calculations provide detailed information about the structures and energies of transition states and intermediates, which are key to understanding and predicting catalyst performance. rsc.org

This computational approach allows for the in silico screening of a large number of potential catalysts, significantly reducing the time and experimental effort required to identify promising candidates. rsc.orgresearchgate.net For instance, by calculating the energy barriers for the formation of different stereoisomers, researchers can predict the stereoselectivity of a given catalyst. This information can then be used to rationally design new catalysts with improved performance.

Recent trends in computational catalyst design include the use of machine learning and artificial intelligence to develop predictive models based on large datasets of experimental and computational results. rsc.org These data-driven approaches have the potential to further accelerate the discovery of novel and highly efficient catalysts for this compound transformations. chemrxiv.org

| Computational Approach | Application | Key Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways | Structures and energies of transition states and intermediates researchgate.netmdpi.com |

| In Silico Screening | Identifying potential catalysts | Prediction of catalyst performance and stereoselectivity rsc.org |

| Machine Learning/AI | Developing predictive models | Accelerated discovery of new catalysts rsc.orgchemrxiv.org |

Exploration of Bio-inspired Synthesis Routes for Chiral Halohydrins

Nature provides a rich source of inspiration for the development of novel and sustainable chemical transformations. nsf.gov Enzymes, for example, are highly efficient and selective catalysts that operate under mild conditions. nih.govrsc.orgnih.gov The exploration of bio-inspired synthesis routes for chiral halohydrins, including this compound, is a rapidly growing area of research. nih.govnsf.gov

One promising approach involves the use of halohydrin dehalogenases, which can catalyze the reversible formation of halohydrins from epoxides and halide ions. By engineering these enzymes, it is possible to control the stereochemical outcome of the reaction, leading to the synthesis of enantiomerically pure halohydrins.

Another bio-inspired strategy is the use of whole-cell biocatalysts. nih.gov This involves using microorganisms that have been genetically engineered to express the necessary enzymes for halohydrin synthesis. This approach offers several advantages, including the potential for in-situ cofactor regeneration and the avoidance of enzyme purification steps. nih.govnih.gov The development of bienzymatic cascades, where multiple enzymes work in concert to carry out a series of transformations, is also a key area of focus. nih.gov These biocatalytic methods hold great promise for the development of environmentally friendly and economically viable processes for the production of chiral halohydrins. nih.gov

| Biocatalytic Method | Description | Advantages |

| Engineered Halohydrin Dehalogenases | Use of modified enzymes to control stereochemistry. | High enantioselectivity. |

| Whole-Cell Biocatalysis | Genetically engineered microorganisms expressing synthetic enzymes. nih.gov | In-situ cofactor regeneration, no enzyme purification. nih.govnih.gov |

| Bienzymatic Cascades | Multiple enzymes working sequentially to perform complex syntheses. nih.gov | High efficiency and selectivity under mild conditions. nih.gov |

Q & A

Q. What are the common synthetic routes for trans-2-chlorocyclohexanol, and how can reaction conditions be optimized for high stereochemical purity?

this compound is typically synthesized via the Appel reaction, where trans-1,2-cyclohexanediol reacts with triphenylphosphine (Ph₃P) and carbon tetrachloride (CCl₄) in acetonitrile under reflux. This method achieves 88% yield with retention of configuration, likely due to an epoxide intermediate . To optimize stereochemical purity, ensure anhydrous conditions and precise stoichiometric ratios of reagents. Characterization via NMR and chiral HPLC is critical to confirm stereochemistry.

Q. How does the stereochemistry of 2-chlorocyclohexanol influence its reactivity in elimination reactions?

The trans isomer undergoes base-induced elimination via neighboring group participation. Treatment with NaOH forms an alkoxide intermediate, which intramolecularly displaces chloride to yield cyclohexene oxide. In contrast, the cis isomer follows a bimolecular elimination pathway (E2) under similar conditions, producing cyclohexanone due to steric hindrance preventing epoxide formation .

Advanced Research Questions

Q. What mechanisms explain the divergent products formed from cis- and this compound under basic conditions?

The trans isomer reacts via anchimeric assistance: the hydroxyl group deprotonates to form an alkoxide, which attacks the adjacent chlorine-bearing carbon, ejecting Cl⁻ and forming an epoxide. The cis isomer cannot achieve this geometry, leading to base-induced dehydrohalogenation (E2) and ketone formation. Computational studies (e.g., DFT) can model transition states to validate stereoelectronic requirements .

Q. How does neighboring group participation (NGP) affect the reaction pathways of this compound?

NGP in the trans isomer enables a six-membered cyclic transition state during epoxidation, lowering activation energy compared to direct elimination. Kinetic studies show faster reaction rates for this compound with NaOH than its cis counterpart, supporting the NGP mechanism. Isotopic labeling (e.g., ¹⁸O) can trace oxygen migration during alkoxide formation .

Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemical outcomes of this compound derivatives?

Stevens and Grummitt (1952) demonstrated that reactions with thionyl chloride (SOCl₂) produce stereospecific products: the trans isomer retains configuration due to a trigonal bipyramidal intermediate, while the cis isomer forms a planar carbocation, leading to racemization. Polar aprotic solvents (e.g., DMF) stabilize intermediates, whereas protic solvents favor competing pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Identify axial/equatorial proton coupling patterns (e.g., J = 8–12 Hz for axial Cl and OH in chair conformation).

- IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹) and C–Cl (550–850 cm⁻¹) stretches.

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported yields or stereochemical outcomes for this compound reactions?

Contradictions often arise from impurities in starting materials (e.g., cis/trans diol mixtures) or variations in base strength (e.g., NaOH vs. KOtBu). Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and use high-resolution chromatography (HPLC) to isolate stereoisomers. Cross-validate results with independent synthetic routes (e.g., enzymatic resolution) .

Q. Why do some studies report unexpected byproducts in this compound epoxidation?

Competing pathways, such as acid-catalyzed ring-opening of the epoxide or over-oxidation to diketones, may occur if reaction pH or temperature is not tightly controlled. Monitoring reaction progress via TLC or in-situ FTIR can identify intermediates and optimize termination points .

Methodological Recommendations

- Stereochemical Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) in NMR or compare optical rotation values with literature .

- Mechanistic Probes : Employ deuterated solvents (e.g., D₂O) to study kinetic isotope effects or quench reactions at intervals for intermediate trapping .

- Computational Modeling : Apply Gaussian or ORCA software to calculate transition-state energies and predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。